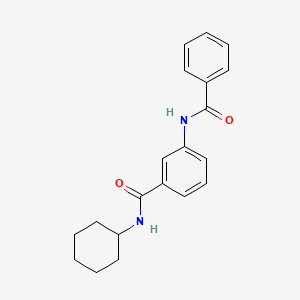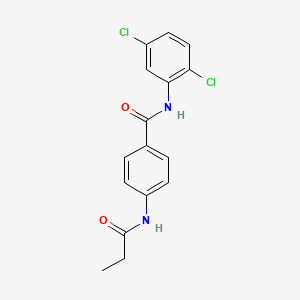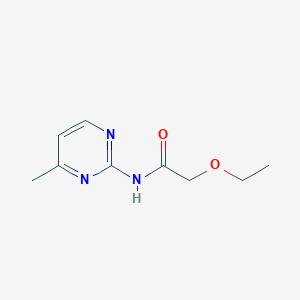![molecular formula C15H21N3O2 B11171144 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B11171144.png)
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H21N3O2. It is known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-ethylpiperazine with 4-nitrobenzoyl chloride, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]propanamide
Comparison: N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity for molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-3-17-8-10-18(11-9-17)15(20)13-4-6-14(7-5-13)16-12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,19) |
InChI Key |
DKKNYNGEPRDRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


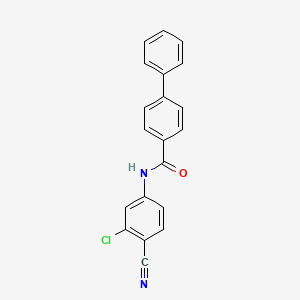
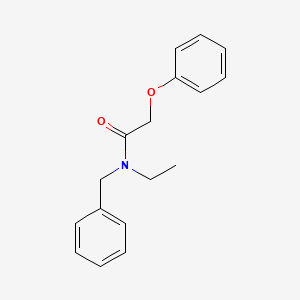
![N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11171077.png)
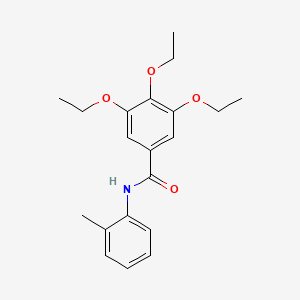
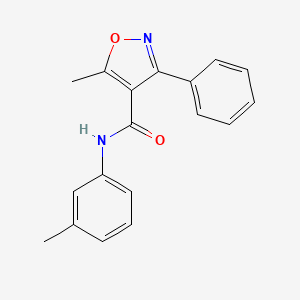
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11171098.png)
![1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171100.png)
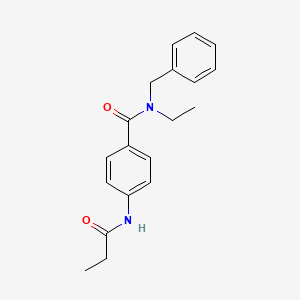
![2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B11171112.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(propanoylamino)benzamide](/img/structure/B11171119.png)
![N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171121.png)
